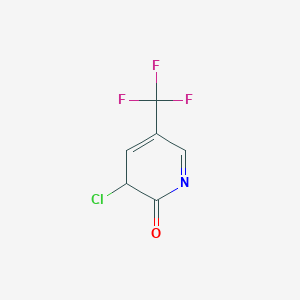

3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one is a chemical compound with the molecular formula C6H3ClF3NO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one typically involves the chlorination of 5-(trifluoromethyl)pyridin-2(3H)-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 3-amino-5-(trifluoromethyl)pyridin-2(3H)-one.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine.

Scientific Research Applications

Antifungal Properties

Research has demonstrated that derivatives of 3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one exhibit antifungal activities against various pathogens. A study evaluated several compounds derived from this pyridine structure for their efficacy against Botrytis cinerea and Sclerotinia sclerotiorum. The results are summarized below:

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Compound A | B. cinerea | 96.76 |

| Compound B | S. sclerotiorum | 82.73 |

| Compound C | Phomopsis sp. | 60.48 |

These findings indicate that some derivatives possess antifungal properties comparable to established fungicides like tebuconazole.

Insecticidal Activities

The compound also shows potential insecticidal properties. In a bioassay against Mythimna separata and Spodoptera frugiperda, several derivatives demonstrated moderate activity, as shown in the table below:

| Compound | Insect Species | Activity Level |

|---|---|---|

| Compound D | M. separata | Moderate |

| Compound E | S. frugiperda | Lower than chlorantraniliprole |

Pharmaceutical Applications

In addition to agricultural uses, this compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of succinate dehydrogenase inhibitors (SDHIs). These compounds are crucial in treating various diseases due to their targeted action against specific enzymes in pathogenic organisms.

Case Study: Fluopyram

Fluopyram is a notable SDHI developed from derivatives of this compound. It has been effective against multiple plant pathogens, enhancing crop yield while minimizing toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile

- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol

Uniqueness

3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

3-Chloro-5-(trifluoromethyl)pyridin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring with a trifluoromethyl group, enhancing its chemical stability and biological activity. The molecular formula is C6ClF3N2O, and it has a CAS number of 337928-55-9. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A notable study demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis | |

| A549 (lung cancer) | 12.5 | Inhibition of cell proliferation |

Antibacterial Activity

The compound also demonstrates antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to the inhibition of bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial survival.

Table 2: Antibacterial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 25 |

| E. coli | 30 |

| S. pneumoniae | 20 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts as a reversible noncompetitive inhibitor of PPTase, blocking the enzyme's active site and preventing essential post-translational modifications in bacteria.

- Cell Signaling Modulation : It alters signaling pathways that regulate cell growth and survival, particularly in cancer cells .

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells .

Case Study 1: Anticancer Effects on MCF-7 Cells

In vitro studies on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in significant cell death, particularly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis.

Case Study 2: Inhibition of MRSA Growth

A study conducted on MRSA strains demonstrated that this compound effectively inhibited bacterial growth at low concentrations. The study utilized time-kill assays showing a significant reduction in viable cell counts after treatment with the compound .

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-3H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXURPHQEVENDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.